Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester is a complex organic compound that combines the properties of salicylic acid and a chlorophenoxy derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester typically involves multiple steps. One common method includes the esterification of salicylic acid with an appropriate chlorophenoxy derivative. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Solvents like methanol, THF, acetone, ethyl acetate, and acetonitrile are commonly used to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester involves its interaction with specific molecular targets. In plants, it may act as an auxin analog, influencing growth and development pathways. In medical applications, it may inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: 2-(p-chlorophenoxy)-2-methylpropionic acid ethyl ester, used as a lipid-lowering agent.
Phenoxyacetic acid derivatives: Used in herbicides and plant growth regulators.
Uniqueness
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester is unique due to its combined properties of salicylic acid and chlorophenoxy derivatives, making it versatile for various applications in different fields.
Properties
CAS No. |
52161-14-5 |
---|---|
Molecular Formula |
C19H19ClO6 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C19H19ClO6/c1-19(2,26-14-9-7-13(20)8-10-14)18(23)25-12-11-24-17(22)15-5-3-4-6-16(15)21/h3-10,21H,11-12H2,1-2H3 |
InChI Key |
YPUXVLYCFMEAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCOC(=O)C1=CC=CC=C1O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.